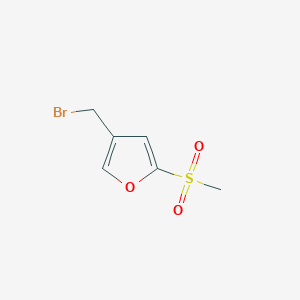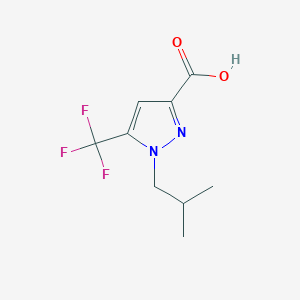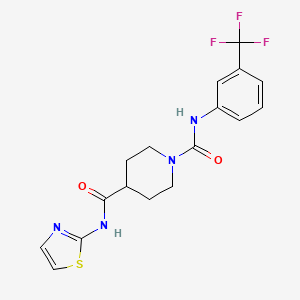![molecular formula C26H23NO5 B2583897 (2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 2411180-19-1](/img/structure/B2583897.png)
(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group. It also contains a benzofuran moiety, which is a fused aromatic ring system that is found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The stereochemistry at the 2R,3S positions would also play a significant role in the molecule’s properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing Fmoc groups are typically involved in peptide synthesis reactions. The Fmoc group can be removed under basic conditions, revealing the protected amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Protective Group in Peptide Synthesis
The Fmoc group, to which the mentioned compound belongs, serves as a protective group for hydroxy-groups in peptide synthesis. It can be used alongside various acid- and base-labile protecting groups and is conveniently removed by the action of triethylamine in dry pyridine solution, allowing for the sequential synthesis of peptides without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-carboxylic Acid Derivatives
The compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in the preparation of complex molecules that could serve as intermediates for further chemical reactions or as potential bioactive compounds (Le & Goodnow, 2004).
Coordination Reactions and Complex Formation
Research into benzofuran derivatives, related to the structural framework of the mentioned compound, has explored their synthesis and potential in coordination reactions. These studies provide insights into the compound's utility in creating complex structures with potential applications in material science and catalysis (Mojumdar, Šimon, & Krutošíková, 2009).
In Synthesis of Hydroxamic Acids
The Fmoc group has been employed in the synthesis of N-alkylhydroxamic acids, demonstrating its versatility in organic synthesis for the preparation of molecules with potential medicinal properties (Mellor & Chan, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-21-12-16(25(28)29)10-11-23(21)32-24(15)13-27-26(30)31-14-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-12,15,22,24H,13-14H2,1H3,(H,27,30)(H,28,29)/t15-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBHKYKEUBAIJ-OWJWWREXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)
![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)

![1-(2,3-Dimethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2583818.png)
![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)


![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![N-benzo[g][1,3]benzothiazol-2-ylbenzamide](/img/structure/B2583833.png)

![4-[(2-Methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)
